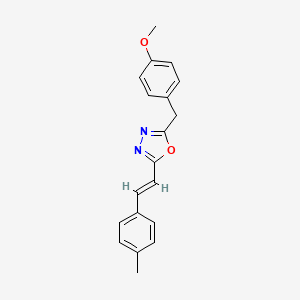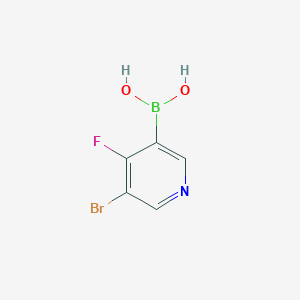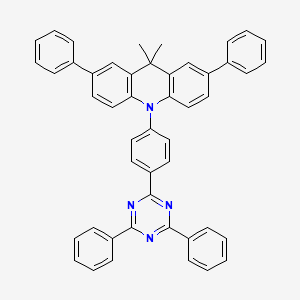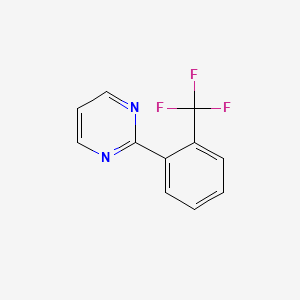![molecular formula C13H20BrClN2O2 B14043657 [2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a carbamic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the bromination of a phenyl ethylamine derivative to introduce the bromine atom at the para position. This is followed by the protection of the amino group using a tert-butyl carbamate. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the bromine atom.
科学的研究の応用
(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2-amino-2-phenylethyl)carbamic acid tert-butyl ester hydrochloride: Lacks the bromine atom, which can affect its reactivity and interactions.
(2-amino-2-(4-chlorophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness
The presence of the bromine atom in (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride makes it unique compared to its analogs. Bromine’s larger size and different electronic properties can lead to distinct reactivity and interactions, making this compound valuable for specific applications.
特性
分子式 |
C13H20BrClN2O2 |
|---|---|
分子量 |
351.67 g/mol |
IUPAC名 |
tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H19BrN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H |
InChIキー |
NOZPJOMAEHBHFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)


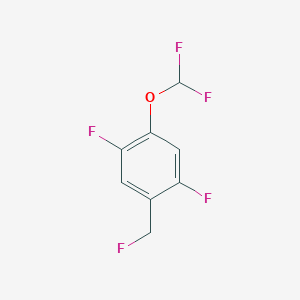

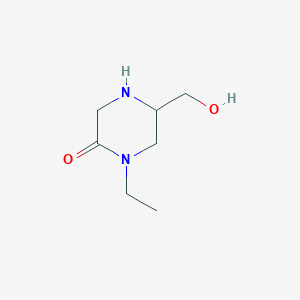
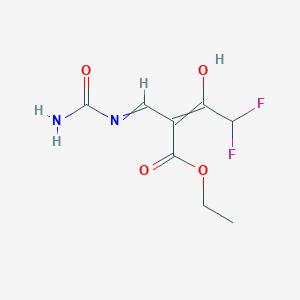
![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
